A6 Peptide is typically synthesized in laboratories using solid-phase peptide synthesis techniques, allowing for precise control over the amino acid sequence and structure. This enables researchers to tailor the peptide for specific applications in research and medicine.
A6 Peptide falls within the broader classification of peptides, specifically focusing on synthetic peptides used in biochemical research. Its classification can also extend to therapeutic peptides, depending on its functional properties and applications.
The synthesis of A6 Peptide commonly employs solid-phase peptide synthesis (SPPS), a method that allows for the stepwise addition of amino acids to a growing peptide chain. This process often utilizes fluorenylmethoxycarbonyl (Fmoc) chemistry, where the amino acids are protected to prevent unwanted reactions during synthesis.
The synthesis involves several key steps:
A6 Peptide's molecular structure consists of a specific sequence of amino acids that determine its biological activity. The precise sequence and configuration can be analyzed using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy.
For example, mass spectrometry can provide information on the molecular weight and fragmentation patterns, aiding in the confirmation of the peptide's identity . The molecular formula and structural data vary based on the specific amino acid sequence used in the synthesis.
A6 Peptide can undergo various chemical reactions depending on its functional groups. These reactions may include hydrolysis, oxidation, or modifications that enhance its solubility or biological activity.
The characterization of these reactions often employs techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) to monitor reaction progress and product formation . For instance, during purification, reverse-phase HPLC is utilized to separate the desired peptide from impurities based on hydrophobic interactions.
The mechanism of action for A6 Peptide involves its interaction with biological targets, which may include receptors or enzymes. The binding affinity and specificity can significantly influence its therapeutic efficacy.
Studies show that A6 Peptide can modulate specific biological pathways by mimicking natural peptides or inhibiting certain enzymatic activities. Quantitative analysis often involves assessing changes in cellular responses upon treatment with the peptide .
A6 Peptide typically exhibits properties such as solubility in water or organic solvents, stability under various pH conditions, and a defined melting point depending on its amino acid composition.
The chemical properties include reactivity with other biomolecules, stability against enzymatic degradation, and potential for post-translational modifications. These properties are crucial for determining its suitability for various applications .
A6 Peptide finds applications in several areas:
A6 peptide represents a rationally designed bioactive peptide with targeted therapeutic potential. Its molecular characterization encompasses a defined structural origin, conserved sequence motifs enabling receptor recognition, and biophysical interactions underpinning functional specificity.
The A6 peptide (Ac-Lys-Pro-Ser-Ser-Pro-Pro-Glu-Glu-NH₂) is an octameric peptide fragment originating from amino acid residues 136–143 within the connecting peptide domain of human single-chain urokinase plasminogen activator (Figure 1) [2] [5]. This domain bridges the N-terminal growth factor domain and the C-terminal catalytic serine protease domain of urokinase plasminogen activator [2]. Initial investigations revealed that the connecting peptide domain possesses intrinsic biological activity distinct from the receptor-binding growth factor domain or the enzymatic protease domain. Specifically, peptides derived from this region modulated cell migration without interfering with urokinase plasminogen activator binding to its canonical receptor (urokinase plasminogen activator receptor) [2] [3].
A critical observation driving A6's identification was the functional significance of serine 138 within the native urokinase plasminogen activator sequence. Phosphorylation or substitution of this residue abolished urokinase plasminogen activator-induced cell migration without disrupting urokinase plasminogen activator-urokinase plasminogen activator receptor binding [2]. This implicated serine 138 and its flanking residues (136-143) in regulatory functions potentially mediated through alternative receptors. Consequently, the peptide spanning residues 136-143 (KPSSPPEE) was synthesized with N-terminal acetylation and C-terminal amidation (Ac-KPSSPPEE-NH₂) to enhance stability, creating the A6 peptide entity [2] [5] [8].
Table 1: Structural Properties of A6 Peptide
Property | Specification | Source |
---|---|---|
Amino Acid Sequence | Lys-Pro-Ser-Ser-Pro-Pro-Glu-Glu | [2] [5] [8] |
Modifications | N-terminal Acetylation; C-terminal Amidation | [2] [5] [8] |
Molecular Formula | C₃₉H₆₂N₁₀O₁₅ | [5] [8] |
Molecular Weight | 910.97 Da | [5] [8] |
Derivation | Residues 136-143 of human urokinase plasminogen activator connecting peptide domain | [2] [3] |
Critical Residue | Serine 138 | [2] |
Bioinformatic analysis revealed significant sequence homology between A6 (KPSSPPEE) and a linear sequence (NASAPPEE, residues 120-127) located within the cluster of differentiation 44 link module domain (Figure 2) [2] [9]. This module, encoded by exons 2 and 3 of the cluster of differentiation 44 gene, constitutes the primary hyaluronan-binding region and is conserved across all cluster of differentiation 44 isoforms due to its location within the invariant N-terminal exons [2] [9]. The homologous sequence NASAPPEE straddles the splice junction between exons 3 and 4 of cluster of differentiation 44 and encompasses potential glycosylation sites critical for modulating ligand binding [2].
The homology, centered on the "APPEE" motif, suggests evolutionary convergence or functional mimicry. Alanine scanning mutagenesis studies demonstrated that substitutions within A6, particularly involving proline and glutamic acid residues, significantly diminish its biological activity [2]. Furthermore, synthetic peptides corresponding to the homologous cluster of differentiation 44 sequence (NASAPPEE) exhibit functional activity analogous to A6, reinforcing the biological relevance of this shared motif [2]. This sequence conservation underpins the specific molecular recognition between A6 and cluster of differentiation 44.
Table 2: Sequence Homology Between A6 Peptide and Cluster of Differentiation 44
Feature | A6 Peptide | Cluster of Differentiation 44 Link Module Homolog | Significance |
---|---|---|---|
Sequence | KPSSPPEE | NASAPPEE (residues 120-127) | Shared "APPEE" core motif [2] |
Location in Parent Protein | uPA connecting peptide (residues 136-143) | Link module (exon 3/4 junction) | [2] [9] |
Conservation | Synthetic peptide | Universally conserved in all cluster of differentiation 44 isoforms | Functional domain [2] [9] |
Functional Core Motif | APPEE | APPEE | Critical for binding/activity [2] |
Effect of Alanine Substitution | Reduced activity | Not explicitly reported (inferred) | Validates key residues [2] |
Figure 2: Schematic Alignment of A6 and Cluster of Differentiation 44 Homologous Sequences. The core "APPEE" motif (highlighted) is conserved between A6 (KPSSPPEE) derived from urokinase plasminogen activator and residues 120-127 (NASAPPEE) within the hyaluronan-binding link module of cluster of differentiation 44.
The interaction between A6 and cluster of differentiation 44 exhibits high specificity, driven by electrostatic complementarity, stereochemical fit, and induced conformational changes within the receptor. Biophysical and biochemical studies provide direct evidence for this interaction:
Table 3: Biophysical and Functional Consequences of A6-Cluster of Differentiation 44 Interaction
Interaction Characteristic | Experimental Evidence | Functional Consequence |
---|---|---|
Direct Binding | Biotin-A6 crosslinking & cluster of differentiation 44 immunoprecipitation | Confirms physical interaction [3] |
Allosteric Modulation | Loss of monoclonal antibody DF1485 epitope binding | Induces conformational change [3] |
Agonistic Signaling | Focal adhesion kinase / mitogen-activated protein kinase/extracellular signal-regulated kinase kinase phosphorylation | Activates adhesion/migration pathways [3] |
Enhanced Adhesion | Potentiation of hyaluronan binding | Increases cell-matrix adhesion [3] |
Specificity for cluster of differentiation 44 | No binding to urokinase plasminogen activator receptor; Negligible effect on cluster of differentiation 44-negative cells | Selective targeting [2] [3] |
CAS No.: 28633-45-6
CAS No.: 27668-52-6
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3